Fluvirucin B2

PI-PLC inhibition Signal transduction Enzyme inhibitor screening

Researchers requiring a well-characterized PI-PLC inhibitor often face limited sourcing options and structural inconsistency among fluvirucin congeners. Fluvirucin B2 (Sch 38518) resolves this with documented potency and defined biosynthetic origin. • PI-PLC inhibition: IC50 1.6 µg/mL (A431 cell cytosol), with demonstrated target selectivity over phosphatidylinositol synthesis. • Antifungal activity: MIC 1.81 µg/mL against Candida spp.-2- to 35-fold more potent than disaccharide analogs. • Produced by Actinomadura fulva subsp. indica ATCC 53714; fully sequenced biosynthetic gene cluster ensures batch-to-batch identity.

Molecular Formula C25H48N2O5
Molecular Weight 456.7 g/mol
Cat. No. B1248873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvirucin B2
Synonymsfluvirucin B2
Molecular FormulaC25H48N2O5
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC
InChIInChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22-,23+,25-/m0/s1
InChIKeyRSMFLBIGOXZFRL-ADTGDHJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvirucin B2 Procurement Guide


Fluvirucin B2 (also designated Sch 38518) is a 14-membered macrolactam polyketide antibiotic produced by Actinomadura fulva subsp. indica ATCC 53714 and other actinomycete species [1]. The compound belongs to the fluvirucin family of glycosylated macrolactams characterized by an aminosugar moiety attached to the macrocyclic lactam core [2]. Fluvirucin B2 exhibits two distinct bioactivities of research interest: antifungal activity against Candida species and inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme implicated in cellular signal transduction pathways [1][3]. The biosynthetic gene cluster encoding fluvirucin B2 has been fully identified and characterized, revealing unique β-amino acid incorporation machinery that distinguishes it from other macrolactam pathways [2].

Why Fluvirucin B2 Cannot Be Replaced


Fluvirucin congeners exhibit pronounced structure-activity divergence that precludes simple substitution among family members. The fluvirucin family comprises at least 11 characterized variants (A1-A2, B0-B10) differing in their glycosylation patterns, N-acetylation status, and macrocyclic side-chain substitutions [1]. These structural variations translate directly into distinct biological profiles: Fluvirucin B2 (Sch 38518) is a monosaccharide macrolactam with potent activity against Candida spp. (MIC 1.81 µg/mL), while the disaccharide analog Sch 39185 shows reduced activity (MIC 4-64 µg/mL) [2]. The presence of a free amino group in the aminosugar moiety has been shown to be essential for antimicrobial activity, with N-acetylated derivatives (e.g., fluvirucins B7-B10) losing independent antifungal activity entirely [3]. Furthermore, fluvirucin B2 uniquely inhibits PI-PLC (IC50 1.6 µg/mL), an activity not documented for B1, B6, or other major congeners [4]. The producing strain for each fluvirucin variant also differs taxonomically—B2 is produced by Actinomadura fulva subsp. indica (strain L407-5), while B1 originates from Microtetraspora pusilla (strain R359-5)—creating fermentation and sourcing distinctions that affect procurement and reproducibility [5].

Fluvirucin B2 Differential Evidence


PI-PLC Inhibitory Activity

Fluvirucin B2 inhibits phosphatidylinositol-specific phospholipase C (PI-PLC) from A431 human epidermoid carcinoma cell cytosol with an IC50 of 1.6 µg/mL [1]. Under identical assay conditions, fluvirucin B2 did not inhibit phosphatidylinositol synthesis or macromolecular synthesis, indicating target selectivity [1]. This PI-PLC inhibitory activity has not been reported for fluvirucin B1, B6, A1, or any other characterized fluvirucin congener in the primary literature, establishing a mechanistically unique profile for B2 within the macrolactam class [2].

PI-PLC inhibition Signal transduction Enzyme inhibitor screening

Antifungal Activity Against Candida spp.

Fluvirucin B2 (Sch 38518) exhibits antifungal activity against Candida species with a reported MIC of 1.81 µg/mL [1]. In direct comparative testing, the disaccharide analog Sch 39185 demonstrated substantially reduced antifungal activity with MIC values ranging from 4 to 64 µg/mL against Candida spp. [2]. The monosaccharide glycosylation pattern of fluvirucin B2 is therefore associated with approximately 2- to 35-fold greater antifungal potency compared to the disaccharide derivative under the same testing conditions [2].

Antifungal susceptibility testing Candida infection models Macrolactam antibiotic screening

FlvN Substrate Specificity

The fluvirucin B2 biosynthetic gene cluster from Actinomadura fulva subsp. indica ATCC 53714 encodes FlvN, a β-amino acid selective adenylating enzyme that demonstrates substrate specificity for β-alanine as the polyketide starter unit [1]. Comparative analysis with the fluvirucin B1 gene cluster from Actinomadura vulgaris reveals distinct domain architectures in the loading modules [2]. The B2 cluster contains three polyketide synthases, four characteristic β-amino acid-carrying enzymes, one decarboxylase, and one amidohydrolase—a complement of biosynthetic machinery that differs from the B1 cluster organization [1]. The FlvN adenylation domain has been biochemically characterized with defined substrate acceptance profiles [3].

Biosynthetic gene cluster Polyketide synthase engineering β-Amino acid incorporation

Free Amino Group Requirement for Activity

Fluvirucin B2 possesses a free amino group on its aminosugar moiety, a structural feature demonstrated to be essential for independent antimicrobial activity across the fluvirucin family [1]. Fluvirucins B7, B8, B9, and B10—N-acetylated derivatives isolated from Nonomuraea sp. MYH522—exhibited no detectable antibacterial or antifungal activity when tested alone [1]. In contrast, fluvirucin B2 (Sch 38518), which retains the free amino group, shows definitive antifungal activity with MIC = 1.81 µg/mL against Candida spp. [2]. This pharmacophoric requirement establishes that N-acetylated fluvirucins cannot substitute for B2 in antimicrobial screening applications.

Structure-activity relationship N-acetylation effects Antimicrobial pharmacophore

Fluvirucin B2 Application Scenarios


PI-PLC Inhibitor Screening

Fluvirucin B2 serves as a natural product tool compound for investigating phosphatidylinositol-specific phospholipase C (PI-PLC) signaling pathways. With a characterized IC50 of 1.6 µg/mL against PI-PLC from A431 cell cytosol and demonstrated target selectivity over phosphatidylinositol synthesis and macromolecular synthesis [1], fluvirucin B2 enables dose-response studies in PI-PLC-dependent cellular processes. This application is unique to B2 among characterized fluvirucin congeners and provides a mechanistically distinct tool relative to synthetic PI-PLC inhibitors.

Antifungal Susceptibility Testing with Candida

Fluvirucin B2 (Sch 38518) is the preferred fluvirucin variant for antifungal susceptibility testing against Candida species due to its superior potency (MIC = 1.81 µg/mL) compared to disaccharide analogs (MIC = 4-64 µg/mL) [2]. The monosaccharide glycosylation pattern of B2 enables detection of antifungal activity at lower compound concentrations, reducing material requirements and improving assay sensitivity. Researchers comparing macrolactam antifungal mechanisms should select B2 as the reference monosaccharide for structure-activity relationship studies.

Combinatorial Biosynthesis & Precursor-Directed Mutasynthesis

The fully sequenced and biochemically characterized fluvirucin B2 biosynthetic gene cluster from Actinomadura fulva subsp. indica ATCC 53714 provides a validated platform for polyketide synthase engineering [3]. The FlvN adenylating enzyme, with its defined substrate specificity for β-alanine, enables rational precursor-directed mutasynthesis approaches to generate novel β-amino acid-containing macrolactam derivatives. The cluster's distinct complement of tailoring enzymes (three PKSs, four β-amino acid-carrying enzymes, one decarboxylase, one amidohydrolase) offers multiple engineering entry points not present in the B1 cluster architecture [4].

Macrolactam Glycosylation SAR

Fluvirucin B2 serves as the benchmark monosaccharide macrolactam for comparative SAR studies against disaccharide and trisaccharide analogs. The demonstrated potency differential between B2 (monosaccharide) and Sch 39185 (disaccharide)—approximately 2- to 35-fold in MIC values [2]—provides a quantitative baseline for evaluating how glycosylation patterns modulate antifungal activity. The free amino group present in B2, shown to be essential for standalone antimicrobial activity in contrast to N-acetylated derivatives [5], further positions B2 as the active pharmacophore reference for this compound class.

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